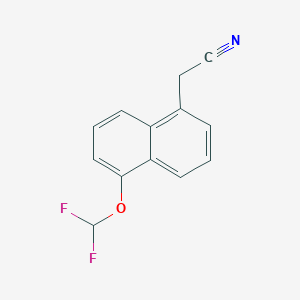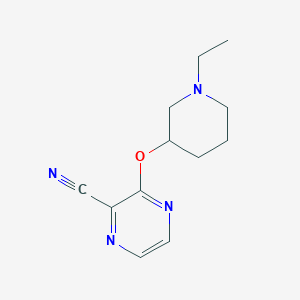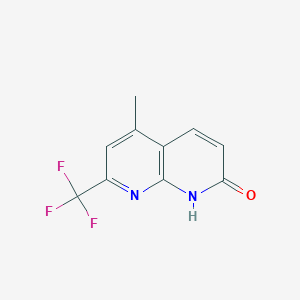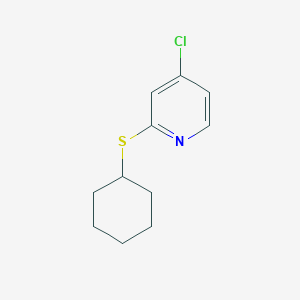
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a but-3-en-1-yl substituent at the 3-position and a methoxy group at the 8-position. Quinoxalines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the But-3-en-1-yl Group: This can be done through a Friedel-Crafts alkylation reaction using but-3-en-1-yl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanol for methoxylation, aluminum chloride for Friedel-Crafts alkylation.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
8-Methoxyquinoxaline: Lacks the but-3-en-1-yl group.
3-(But-3-en-1-yl)quinoxaline: Lacks the methoxy group.
Uniqueness
3-(But-3-en-1-yl)-8-methoxyquinoxalin-2-ol is unique due to the presence of both the but-3-en-1-yl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H14N2O2 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-but-3-enyl-8-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-3-4-6-10-13(16)15-12-9(14-10)7-5-8-11(12)17-2/h3,5,7-8H,1,4,6H2,2H3,(H,15,16) |
InChI Key |
WFQSGFVPPZLNMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=N2)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Phenyl-2,3,8-triazaspiro[4.5]dec-3-en-1-one](/img/structure/B11878685.png)
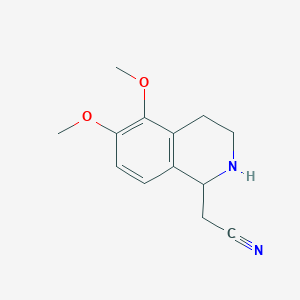
![Carbamic acid, [2-(1H-indol-3-yl)-1-methylethyl]-, methyl ester](/img/structure/B11878689.png)
